molecular formula C10H12N4 B12925674 4-(1-Ethyl-1H-1,2,3-triazol-4-yl)aniline CAS No. 89221-08-9

4-(1-Ethyl-1H-1,2,3-triazol-4-yl)aniline

Cat. No.: B12925674
CAS No.: 89221-08-9
M. Wt: 188.23 g/mol
InChI Key: OUTBFHSRDZLMCP-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-1,2,3-triazol-4-yl)aniline is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1H-1,2,3-triazol-4-yl)aniline can be achieved through several methods. One common approach is the “Click” chemistry method, which involves the copper(I)-catalyzed azide-alkyne cycloaddition reaction. This reaction is highly efficient and provides high yields of the desired product. The general reaction conditions include the use of copper sulfate pentahydrate and sodium ascorbate in a mixture of water and dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-1,2,3-triazol-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield the corresponding amines. Substitution reactions can produce a wide range of derivatives with different functional groups attached to the triazole ring .

Scientific Research Applications

4-(1-Ethyl-1H-1,2,3-triazol-4-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-1,2,3-triazol-4-yl)aniline involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, blocking its activity. This inhibition is achieved through direct binding interactions with the active site residues, leading to a decrease in enzyme activity . In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

4-(1-Ethyl-1H-1,2,3-triazol-4-yl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets.

Properties

CAS No.

89221-08-9

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

4-(1-ethyltriazol-4-yl)aniline

InChI

InChI=1S/C10H12N4/c1-2-14-7-10(12-13-14)8-3-5-9(11)6-4-8/h3-7H,2,11H2,1H3

InChI Key

OUTBFHSRDZLMCP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=N1)C2=CC=C(C=C2)N

Origin of Product

United States

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